3,4-Dichloro-4'-methoxybenzophenone
Description
Overview of the Benzophenone (B1666685) Scaffold in Organic Chemistry
The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in medicinal chemistry and materials science. nih.govrsc.org It is found in numerous naturally occurring molecules with diverse biological activities, including antifungal, anti-HIV, antimicrobial, and antioxidant properties. nih.gov Synthetic benzophenones are also key components in many commercial products, serving as photoinitiators in polymer chemistry and as ingredients in perfumes. nih.gov The versatility of the benzophenone framework lies in the ability to substitute the aryl rings, which significantly influences the molecule's physical and chemical properties. nih.gov
Significance of Substituted Benzophenones in Advanced Materials and Chemical Synthesis
Substituted benzophenones are crucial intermediates and building blocks in the synthesis of more complex molecules and advanced materials. Their applications are widespread, ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). nih.govmdpi.com For instance, derivatives of benzophenone are used in the synthesis of high-performance polymers like PEEK, which is produced from 4,4'-difluorobenzophenone. wikipedia.org In the realm of materials science, substituted benzophenones are being explored for their potential in creating covalent organic frameworks (COFs), which are porous, crystalline materials with applications in areas like energy storage. rsc.org The electronic and steric properties of the substituents on the benzophenone core can be fine-tuned to achieve desired characteristics in the final product. rsc.org
Rationale for Research Focus on 3,4-Dichloro-4'-methoxybenzophenone
The specific substitution pattern of this compound, with two chlorine atoms on one phenyl ring and a methoxy (B1213986) group on the other, makes it a compound of particular interest for several reasons. The presence of halogen atoms, like chlorine, can enhance the molecule's reactivity and introduce specific electronic effects. The methoxy group, an electron-donating group, can influence the molecule's photophysical properties and its interaction with biological targets. This combination of substituents suggests potential applications in areas such as medicinal chemistry, where halogenated and methoxy-substituted compounds often exhibit interesting biological activities, and in materials science, where such substitutions can modulate the electronic properties of the molecule.
Historical Context of Related Dichlorinated and Methoxy-Substituted Benzophenones Research
The study of dichlorinated and methoxy-substituted benzophenones has a rich history. Early research into these compounds was often driven by the need for new dyes and pigments. Over time, the focus shifted towards their potential applications in other areas. For example, 4,4'-dichlorobenzophenone (B107185) has been a key precursor in the synthesis of certain polymers. wikipedia.org The synthesis of various substituted benzophenones, including those with methoxy groups, has been a subject of interest for decades, with methods like the Friedel-Crafts acylation being a common synthetic route. prepchem.comoregonstate.edu Research has also explored the biological activities of such compounds. For instance, studies have investigated the anti-inflammatory and other medicinal properties of benzophenones with various substitution patterns. nih.gov The continuous investigation into these related compounds provides a valuable foundation for understanding the unique properties and potential applications of this compound.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | (3,4-dichlorophenyl)(4-methoxyphenyl)methanone |
| CAS Number | Not explicitly found for this compound, but related compounds have CAS numbers. For example, 3,4-Dichlorobenzophenone is 6284-79-3 nih.gov and 4-Chloro-4'-methoxybenzophenone (B194590) is 10547-60-1. nih.gov |
| Molecular Formula | C14H10Cl2O2 chemicalbook.comchemicalbook.com |
| Molecular Weight | 281.13 g/mol chemicalbook.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBDLZCKLTJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374182 | |
| Record name | 3,4-Dichloro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-32-7 | |
| Record name | 3,4-Dichloro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dichloro 4 Methoxybenzophenone
Established Reaction Pathways
The most common and industrially relevant method for synthesizing diaryl ketones, including 3,4-dichloro-4'-methoxybenzophenone, is the Friedel-Crafts acylation reaction. frontiersin.org This electrophilic aromatic substitution allows for the direct formation of the crucial carbonyl bridge between the two aromatic rings.
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. wisc.edu This reaction is a cornerstone of aromatic ketone synthesis due to its efficiency and the stability of the resulting acylium ion, which, unlike the carbocations in Friedel-Crafts alkylation, is not prone to rearrangement.
The synthesis of this compound via Friedel-Crafts acylation logically selects anisole (B1667542) (methoxybenzene) and 3,4-dichlorobenzoyl chloride as the primary precursors.
Anisole : This precursor provides the methoxy-substituted phenyl ring. The methoxy (B1213986) group is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. wisc.edu
3,4-Dichlorobenzoyl Chloride : This serves as the acylating agent. It is typically prepared from the corresponding 3,4-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
A patent for the synthesis of the related compound 4-chloro-4'-hydroxybenzophenone (B194592) outlines a process starting from anisole (referred to as methyl-phenoxide) and p-chlorobenzoyl chloride, underscoring the industrial viability of these types of precursors. google.com
The success of the Friedel-Crafts acylation hinges on the appropriate choice of catalyst and reaction conditions. Lewis acids are essential to generate the highly electrophilic acylium ion from the acyl chloride.
Catalyst Systems : The most common catalyst is aluminum chloride (AlCl₃) , which is used in stoichiometric amounts because it complexes with both the starting acyl chloride and the final ketone product. prepchem.comyoutube.com Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and solid acid catalysts such as HBEA zeolites have also been employed in acylation reactions to improve selectivity and ease of catalyst recovery. frontiersin.orgchemicalbook.com Lanthanide triflates, sometimes accelerated by lithium perchlorate, have been explored as reusable catalysts for these reactions.
Reaction Conditions : The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate mixing. Common solvents include dichloromethane (B109758) (DCM), chlorobenzene (B131634), and nitrobenzene. google.comyoutube.com The reaction is often initiated at a low temperature (e.g., in an ice bath) to manage its exothermic nature, and then allowed to warm to room temperature or heated to drive the reaction to completion. google.comyoutube.com A patent details a procedure where anisole and parachlorobenzoyl chloride are reacted in chlorobenzene with AlCl₃ at temperatures between 35-55°C. google.com
Table 1: Representative Catalyst Systems and Conditions for Friedel-Crafts Acylation
| Catalyst System | Acylating Agent | Aromatic Substrate | Solvent | Temperature | Reference |
| Aluminum chloride (AlCl₃) | p-Chlorobenzoyl chloride | Anisole | Chlorobenzene | 35-55°C | google.com |
| Aluminum chloride (AlCl₃) | Benzoyl chloride | Anisole | Hexane (B92381) / Dichloromethane | Room Temp. | prepchem.com |
| Aluminum chloride (AlCl₃) | Propionyl chloride | Anisole | Dichloromethane | 0°C to Room Temp. | youtube.com |
| HBEA Zeolite | Benzoyl chloride | Anisole | None specified | 120°C | frontiersin.org |
| Sc(OTf)₃-LiClO₄ | Acetic anhydride | m-Xylene | Nitromethane | 50°C |
A key consideration in the acylation of a substituted benzene (B151609) ring like anisole is regioselectivity—the position at which the electrophile attaches.
Regioselectivity : The methoxy group (-OCH₃) on the anisole ring is a powerful ortho, para-directing group due to its ability to donate electron density into the ring via resonance, stabilizing the arenium ion intermediate. wisc.edu While both ortho (2'-) and para (4'-) substituted products are possible, the acylation of anisole strongly favors the formation of the para-isomer. This preference is primarily attributed to steric hindrance; the bulky acylium ion attacks the less sterically encumbered para position more readily than the ortho positions adjacent to the methoxy group. researchgate.netacs.org Studies on the acylation of anisole consistently report high selectivity for the 4-methoxy substituted product. frontiersin.orgacs.org
Yield Optimization : High yields of the desired product can be achieved by carefully controlling reaction parameters. Factors influencing yield include the purity of reactants and catalyst, reaction time, and temperature. For the synthesis of 4-chloro-4'-hydroxybenzophenone from the methoxy intermediate, a yield of 94.5% was reported after optimization. google.com In a related synthesis, the acylation of anisole with 4-chlorobenzoyl chloride using a specific molybdenum-based catalyst resulted in a 75% yield. chemicalbook.com The use of highly active and selective catalysts, such as certain zeolites, has been shown to achieve conversions up to 83% with 93–96% selectivity toward the para-isomer in the acylation of anisole. frontiersin.org
Alternative Synthetic Routes
While Friedel-Crafts acylation is the dominant method, other strategies for constructing the diaryl ketone framework exist, primarily focusing on different methods of forming the central carbon-carbon bonds of the carbonyl group.
Modern organic synthesis offers several powerful alternatives to classical methods for forming C-C bonds.
Oxidation of Diarylmethanes : One alternative route is the oxidation of a corresponding diarylmethane precursor. For the target compound, this would involve the synthesis of 1-(4-methoxybenzyl)-3,4-dichlorobenzene , followed by its oxidation to form the ketone. A documented procedure for a similar transformation involves the aerobic oxidation of diarylmethanes using a catalytic system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl nitrite (B80452) (TBN) in a solvent like 1,1,2,2-tetrachloroethane (B165197) at elevated temperatures (e.g., 130°C) in an autoclave. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions : Palladium-catalyzed reactions are a versatile tool for C-C bond formation. pitt.edu A potential, though less common, route for diaryl ketone synthesis is the carbonylative Suzuki-Miyaura reaction. This would involve the coupling of an arylboronic acid (e.g., 4-methoxyphenylboronic acid ) with an aryl halide (e.g., 1-iodo-3,4-dichlorobenzene or 3,4-dichlorobenzoyl chloride ) in the presence of a palladium catalyst and a carbon monoxide (CO) source. rsc.org Other advanced methods include the palladium-catalyzed cleavage and functionalization of C(O)-C bonds in other ketones to form new diaryl ketones. researchgate.net These methods offer alternative pathways that may be useful for substrates incompatible with Friedel-Crafts conditions.
Functional Group Interconversions on Benzophenone (B1666685) Scaffolds
The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis. The reaction can be approached in two main ways:
Acylation of 1,2-Dichlorobenzene (B45396): This involves the reaction of 1,2-dichlorobenzene with 4-methoxybenzoyl chloride. The presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the acyl chloride for the electrophilic attack. The reaction primarily yields the desired 3,4-disubstituted product. Research on the benzoylation of isomeric dichlorobenzenes has shown that the ortho-isomer (1,2-dichlorobenzene) predominantly gives the 3,4-disubstituted benzophenone. rsc.org
Acylation of Anisole: Alternatively, anisole can be acylated using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid. tamu.edu The methoxy group in anisole is a powerful ortho-, para-directing group, leading to a high regioselectivity for the para-substituted product, which is the desired 4'-methoxy position.
In both pathways, the Lewis acid catalyst is used in stoichiometric amounts because it complexes with the resulting ketone product. The reaction is typically performed in an inert solvent, such as dichloromethane or nitrobenzene, at moderate temperatures. rsc.orgtamu.edu
| Parameter | Friedel-Crafts Acylation Details |
| Reactant A | 1,2-Dichlorobenzene |
| Reactant B | 4-Methoxybenzoyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Alternative Reactant A | Anisole |
| Alternative Reactant B | 3,4-Dichlorobenzoyl chloride |
| Reaction Type | Electrophilic Aromatic Substitution |
Advanced Synthetic Approaches
Modern organic synthesis offers several advanced alternatives to classical methods, focusing on efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming the crucial carbon-carbon bond between the two aromatic rings of the benzophenone scaffold. nih.gov While specific documented examples for this compound are scarce, established protocols like the Suzuki-Miyaura or Negishi reactions are highly applicable.
A hypothetical Suzuki-Miyaura coupling could involve the reaction of a 3,4-dichlorophenyl derivative with 4-methoxyphenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄. nih.gov This approach offers high functional group tolerance and generally uses catalytic amounts of the metal, making it more atom-economical than the stoichiometric Lewis acids in Friedel-Crafts reactions.
Organometallic Reagent Applications
The use of organometallic reagents, particularly Grignard reagents, presents a multi-step but highly effective synthetic route. A patented method for preparing substituted benzophenones highlights this approach. google.com The synthesis of this compound via this method would proceed as follows:
Grignard Reagent Formation: 4-Bromoanisole is reacted with magnesium metal in a dry ether solvent (like THF) to form the Grignard reagent, 4-methoxyphenylmagnesium bromide.
Nucleophilic Addition: The freshly prepared Grignard reagent is added to 3,4-dichlorobenzaldehyde. This nucleophilic addition to the carbonyl group forms a diaryl carbinol intermediate, (3,4-dichlorophenyl)(4-methoxyphenyl)methanol. google.com
Oxidation: The final step is the oxidation of the secondary alcohol (carbinol) to the ketone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or other chromium-based reagents, which selectively oxidize the alcohol without affecting the aromatic rings. google.com
This method offers an alternative pathway that avoids the harsh Lewis acids of Friedel-Crafts chemistry and allows for modular construction of the benzophenone skeleton. mmcmodinagar.ac.in
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. hilarispublisher.comresearchgate.net
Catalyst Replacement: A key green strategy is to replace stoichiometric Lewis acids in Friedel-Crafts acylations with reusable solid acid catalysts like zeolites or ion-exchange resins. researchgate.net These heterogeneous catalysts can be filtered off and reused, significantly reducing waste.
Alternative Solvents: The use of hazardous chlorinated solvents can be mitigated by employing greener alternatives. For some reactions, water can be an effective medium, while for others, solvent-free conditions or the use of ionic liquids are viable options. rsc.orgbeilstein-journals.org
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique. researchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating. A study on the oxidation of diphenylmethane (B89790) to benzophenone using H₂O₂ and a catalyst under microwave irradiation highlights the potential of this technology. researchgate.net
| Principle | Application in Benzophenone Synthesis | Benefit |
| Waste Prevention | Use of reusable solid acid catalysts (e.g., Zeolite Y) instead of AlCl₃. researchgate.net | Reduces inorganic waste streams. |
| Safer Solvents | Replacing dichlorobenzene with ionic liquids or performing solvent-free reactions. rsc.orgbeilstein-journals.org | Reduces exposure to volatile organic compounds (VOCs). |
| Energy Efficiency | Employing microwave-assisted synthesis. researchgate.net | Drastically reduces reaction times and energy input. |
| Atom Economy | Utilizing transition-metal catalyzed coupling reactions with catalytic loading. nih.gov | Maximizes the incorporation of reactant atoms into the final product. |
Purification and Isolation Techniques for Research Scale
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and catalysts. Standard laboratory-scale techniques are employed to achieve high purity.
Initial Workup: The reaction mixture is typically quenched, often with a dilute acid solution (e.g., ice-cold HCl) to decompose the catalyst-product complex in Friedel-Crafts reactions. This is followed by extraction into an organic solvent like dichloromethane. The organic layer is then washed with a sodium bicarbonate solution to remove acidic impurities and finally with water.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, or hexane/ethyl acetate) and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor.
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the method of choice. wpmucdn.com The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The fractions are collected and analyzed (e.g., by TLC), and those containing the pure product are combined and the solvent evaporated.
Distillation: If the product is a high-boiling liquid or a low-melting solid, purification by vacuum distillation can be an option to separate it from non-volatile impurities. google.com
| Technique | Principle | Application |
| Acid/Base Wash | Neutralization and separation based on solubility in aqueous vs. organic phases. | Removal of catalytic residues and acidic/basic by-products. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Bulk purification of solid crude product. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (silica gel). wpmucdn.com | High-purity separation of product from closely related impurities. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. google.com | Purification of thermally stable, low-melting solids or liquid products. |
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a sample. In the context of 3,4-Dichloro-4'-methoxybenzophenone, the gas chromatograph would first vaporize the compound and separate it from any impurities based on its boiling point and affinity for the GC column. Subsequently, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The resulting molecular ion ([M]⁺) and its subsequent fragment ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a molecular fingerprint. For this compound (molar mass: 281.13 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the molecule at the carbonyl group and the loss of substituents.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Description | Proposed Structure / Formula | Expected m/z |
| Molecular Ion | [C₁₄H₁₀Cl₂O₂]⁺ | 281 |
| Loss of Methoxy (B1213986) Radical | [M - •OCH₃]⁺ | 250 |
| Loss of Chlorine Radical | [M - •Cl]⁺ | 246 |
| Dichlorobenzoyl Cation | [C₇H₃Cl₂O]⁺ | 173 |
| Methoxybenzoyl Cation | [C₈H₇O₂]⁺ | 135 |
| Dichlorophenyl Cation | [C₆H₃Cl₂]⁺ | 145 |
| Methoxyphenyl Cation | [C₇H₇O]⁺ | 107 |
Note: The m/z values are based on the most abundant isotopes. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. Unlike GC-MS, ESI-MS typically analyzes samples in solution and generates pseudomolecular ions, such as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, this method would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The analysis would likely reveal ions corresponding to the protonated molecule and common adducts, confirming the molecular weight of the compound. While specific ESI-MS data for this compound is not detailed in the provided sources, analysis of related benzophenone (B1666685) structures has identified ions such as [M+H]⁺ and [M+Na]⁺. nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) analysis, when performed on a suitable single crystal of this compound, would yield precise structural parameters. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). nih.gov
While the specific crystal structure of this compound is not available in the search results, analysis of analogous structures provides insight into the type of data obtained. For instance, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole yielded detailed crystallographic data, which serves as an example of the information SCXRD provides. mdpi.com
Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Note: This data is for compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is presented to illustrate the output of a single crystal X-ray diffraction analysis. mdpi.com
The analysis would also reveal the dihedral angles between the two aromatic rings, which is a key conformational feature of benzophenones.
Supramolecular Assembly and Intermolecular Interactions in Crystalline State
The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate how individual molecules arrange themselves to form a stable, three-dimensional lattice. Given the functional groups present in the molecule (aromatic rings, carbonyl group, chlorine atoms, methoxy group), several types of interactions are expected to be significant.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The benzophenone core of the title compound contains two primary types of chromophores: the carbonyl group (C=O) and the aromatic rings.
The spectrum of a benzophenone derivative typically displays two main absorption bands:
A weak, longer-wavelength band corresponding to the forbidden n → π* transition of the carbonyl group.
A strong, shorter-wavelength band corresponding to the allowed π → π* transition, primarily associated with the conjugated system of the aromatic rings and the carbonyl group.
The presence of substituents on the aromatic rings modifies the positions and intensities of these absorption bands. The two chlorine atoms on one ring and the methoxy group on the other act as auxochromes. The methoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* band. The chlorine atoms, being electron-withdrawing and possessing lone pairs, can have a more complex effect.
The increased conjugation in the system generally leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at a longer wavelength (λmax). youtube.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental UV-Vis spectra by helping to assign the observed electronic transitions. researchgate.net
Table 3: Typical Electronic Transitions for Benzophenone Systems
| Transition Type | Chromophore | Expected Wavelength Region | Description |
| n → π | Carbonyl (C=O) | ~330-370 nm | A low-intensity transition involving the promotion of a non-bonding electron from the oxygen to an anti-bonding π orbital. |
| π → π | Aromatic Rings & Carbonyl | ~250-280 nm | A high-intensity transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π orbital of the conjugated system. |
Photophysical and Photochemical Investigations
Excited State Dynamics and Photophysical Parameters
Upon absorption of light, molecules are promoted to higher energy electronic states, known as excited states. The subsequent processes that these excited molecules undergo are central to their photochemistry.
Singlet and Triplet Excited States
Like other benzophenone (B1666685) derivatives, 3,4-Dichloro-4'-methoxybenzophenone is expected to possess both singlet and triplet excited states. Upon absorption of a photon, the molecule is initially promoted to a short-lived singlet excited state (S₁). Due to the presence of the carbonyl group, benzophenones are known for their efficient intersystem crossing (ISC) to the more stable and longer-lived triplet excited state (T₁). This process, where the spin of an excited electron is inverted, is a key feature of their photochemistry.
The nature of the lowest triplet state in substituted benzophenones can be either n,π* or π,π, depending on the substituents and the solvent polarity. For benzophenone itself, the lowest triplet state is typically of n,π character. However, electron-donating groups, such as the methoxy (B1213986) group in this compound, can stabilize a π,π* triplet state. The presence of halogen atoms can also influence the energy levels of these states. The character of the triplet state is a critical determinant of its reactivity. For instance, n,π* triplet states are known to be more reactive in hydrogen abstraction reactions.
Computational studies and experimental data on similar molecules, like 4,4'-dihalobenzophenones, have shown that halogen atoms can significantly influence the fine-structure parameters of the triplet state. osti.gov The spin density in the lowest triplet state of benzophenone is not solely localized on the carbonyl group but can be distributed onto the aromatic rings, a factor that is influenced by substitution. osti.gov
Phosphorescence Spectroscopy and Lifetime Measurements
The emission of light from the triplet excited state as it returns to the ground state is known as phosphorescence. This process is spin-forbidden, resulting in significantly longer lifetimes for the triplet state compared to the singlet state. The phosphorescence spectrum provides valuable information about the energy of the triplet state.
| Parameter | Typical Value for Benzophenone Derivatives | Influencing Factors for this compound |
| Triplet Energy (ET) | ~69 kcal/mol | Substitution with chloro and methoxy groups |
| Phosphorescence λmax | Varies with solvent and substitution | Polarity of the medium, nature of substituents |
| Triplet Lifetime (τT) | Microseconds to milliseconds | Heavy atom effect of chlorine, electronic effect of methoxy group, solvent |
Fluorescence Quenching Mechanisms
Fluorescence, the emission of light from the singlet excited state, is generally weak for benzophenones due to the high efficiency of intersystem crossing. However, the quenching of any observed fluorescence can occur through various mechanisms, including dynamic (collisional) quenching and static quenching. nih.govmdpi.com
In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. This process is diffusion-controlled. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
For benzophenone derivatives, quenching of their excited states (primarily the triplet state) is a more significant process. This can occur through energy transfer to another molecule with a lower triplet energy or through chemical reactions such as electron transfer or hydrogen abstraction. The efficiency of these quenching processes is dependent on the concentration of the quencher and the lifetime of the excited state.
Photoreactivity and Degradation Pathways
The long-lived triplet state of benzophenones is responsible for their rich photoreactivity, leading to various degradation pathways.
Photoreduction Mechanisms (e.g., Benzopinacol Formation)
A classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to form benzopinacol. bgsu.eduresearchgate.nethilarispublisher.com This reaction proceeds via the triplet excited state of benzophenone, which abstracts a hydrogen atom from the alcohol to form a ketyl radical. nih.gov Two of these ketyl radicals then dimerize to form the pinacol (B44631) product. researchgate.net
The general mechanism is as follows:
Photoexcitation and Intersystem Crossing: (C₆H₅)₂C=O + hν → ¹[(C₆H₅)₂C=O]* → ³[(C₆H₅)₂C=O]*
Hydrogen Abstraction: ³[(C₆H₅)₂C=O]* + (CH₃)₂CHOH → (C₆H₅)₂Ċ-OH (ketyl radical) + (CH₃)₂Ċ-OH
Dimerization: 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (benzopinacol)
The rate of photoreduction is highly dependent on the substituents on the benzophenone ring. acs.orgnih.gov Electron-withdrawing groups can enhance the reactivity of the n,π* triplet state towards hydrogen abstraction, while electron-donating groups may decrease it or favor a π,π* triplet state which is less reactive in this regard. In the case of this compound, the electron-withdrawing chloro groups and the electron-donating methoxy group will have competing effects on the photoreduction rate.
| Reactant | Intermediate | Product |
| This compound | This compound ketyl radical | Substituted Benzopinacol |
| Hydrogen Donor (e.g., Isopropyl alcohol) | Alcohol-derived radical | Oxidation product of the alcohol (e.g., Acetone) |
Radical Species Formation Upon Irradiation
Irradiation of halogenated aromatic compounds, including dichlorobenzophenones, can lead to the formation of various radical species. One potential pathway is the homolytic cleavage of the carbon-halogen bond, which is often a primary photochemical process for aryl halides. This would result in the formation of an aryl radical and a halogen radical.
Furthermore, as discussed in the photoreduction mechanism, the primary photochemical step for benzophenones in the presence of a hydrogen donor is the formation of a ketyl radical. This radical is a key intermediate that can undergo further reactions. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of such radical species formed upon irradiation.
Ionizing radiation can also induce the formation of radical species, either directly through the ejection of an electron from the molecule or indirectly through the interaction with radicals formed from the solvent, such as hydroxyl radicals from water. nih.govrsc.org The presence of oxygen can also lead to the formation of peroxy radicals, further complicating the degradation pathways.
Influence of Solvent Environment on Photochemical Processes
In aprotic solvents, such as acetonitrile (B52724), benzophenone derivatives typically exhibit fluorescence and can efficiently populate their triplet excited state upon irradiation. researchgate.net This triplet state is often the primary species responsible for photosensitization and other photochemical reactions. researchgate.net For instance, in acetonitrile, 4-hydroxybenzophenone (B119663) is fluorescent and produces singlet oxygen upon irradiation. researchgate.net The story changes dramatically in protic solvents like water. The presence of water can lead to the deprotonation of the excited singlet and triplet states of hydroxy-substituted benzophenones, which results in fluorescence quenching and an inhibition of photoactivity. researchgate.net This deactivation pathway involves the loss of a proton to the solvent, leading to the formation of the ground-state anion and effectively shutting down the desired photochemical processes. researchgate.net
In solvents with intermediate protic character, such as 2-propanol or acetonitrile/water mixtures, the behavior is a composite of these two extremes. researchgate.net Some deprotonation of the excited states may be observed, and in mixtures, there can be evidence of solvent oxidation by the triplet state of the benzophenone. researchgate.net The increase in a solvent's polarity generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra of polar molecules, an effect attributed to intramolecular charge transfer (ICT) interactions. rsc.orgresearchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, suggesting that polar solvents stabilize the excited state. rsc.orgresearchgate.net
| Solvent Property | Influence on Benzophenone Photochemistry | Supporting Observations (on Analogues) |
| Aprotic (e.g., Acetonitrile) | Promotes fluorescence and population of the reactive triplet state. researchgate.net | 4-hydroxybenzophenone is fluorescent and an efficient photosensitizer in acetonitrile. researchgate.net |
| Protic (e.g., Water) | Leads to excited-state deprotonation, causing fluorescence quenching and inhibiting photoactivity. researchgate.net | The fluorescence of 4-hydroxybenzophenone is quenched in water due to rapid deactivation. researchgate.net |
| Polarity | Increasing polarity can cause a red-shift (bathochromic shift) in spectra due to stabilization of the intramolecular charge transfer (ICT) excited state. rsc.orgresearchgate.netnih.gov | Chalcone derivatives and 4-hydroxy-3,5-dimethoxybenzaldehyde show significant Stokes shifts in polar solvents. rsc.orgnih.gov |
Photosensitization Phenomena
Benzophenone and its derivatives are well-established photosensitizers. nih.gov Upon absorption of UV light, they can transition to an excited singlet state, which then efficiently undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to other molecules, "sensitizing" them to undergo chemical reactions they would not otherwise. Many benzophenone derivatives are known to be photosensitizing, a property that can be modulated by minor changes in the molecular structure. nih.gov
The core mechanism of photosensitization involves the triplet benzophenone interacting with a substrate in one of two primary ways:
Energy Transfer: The excited photosensitizer can transfer its triplet energy to another molecule (like molecular oxygen, forming reactive singlet oxygen), which then engages in subsequent reactions. In the case of 4-hydroxybenzophenone in acetonitrile, it has been shown to yield singlet oxygen. researchgate.net
Electron Transfer: The excited photosensitizer can act as a single-electron oxidant or reductant, initiating radical-based reaction cascades.
The efficiency and pathway of photosensitization are strongly linked to the solvent environment, as discussed previously. In aprotic solvents that stabilize the triplet state, benzophenones are effective photosensitizers. researchgate.net Conversely, in aqueous solutions where excited-state deactivation is rapid, the photosensitizing ability is significantly diminished. researchgate.net For example, 4-hydroxybenzophenone efficiently induces the transformation of phenol (B47542) in acetonitrile via its triplet state, but this ability is lost in water. researchgate.net
Photocatalytic Applications and Mechanisms
The photosensitive nature of benzophenone derivatives has been harnessed for photocatalysis, where the molecule absorbs light and drives a chemical reaction without being consumed.
Role as Photocatalyst in Organic Reactions (e.g., Fluorination)
Derivatives of benzophenone are effective as organic photocatalysts for a variety of transformations. A notable application is in photochemical fluorination reactions. The closely related compound, 4-fluoro-4'-methoxybenzophenone, is used as a photocatalyst for fluorination reactions that proceed under UV irradiation (e.g., 365 nm). ossila.com Given the structural similarity, this compound is expected to exhibit comparable photocatalytic activity.
These reactions leverage the photocatalyst's ability to initiate radical processes upon excitation. In the context of fluorination, the photocatalyst can facilitate the generation of a fluorine radical or a related reactive species from a stable fluorine source. This approach is part of the broader field of photoredox catalysis, which uses light to generate potent oxidants or reductants from an excited catalyst. mdpi.com While many systems use metal complexes like ruthenium or iridium, organic photocatalysts like benzophenones offer a cheaper and more sustainable alternative for certain reactions. mdpi.com
Mechanistic Insights into Photocatalytic Cycles
The photocatalytic cycle for a reaction like fluorination using a benzophenone catalyst such as this compound (BP) can be described by a plausible photoredox mechanism. This mechanism is analogous to those proposed for other organic and inorganic photoredox catalysts. mdpi.com
Excitation: The benzophenone photocatalyst (BP) absorbs a photon of light (hν), promoting it to an excited state (BP*).
BP + hν → BP*
Single-Electron Transfer (SET): The excited photocatalyst (BP*) is a more potent redox agent than its ground state. It can initiate the key chemical transformation by either accepting or donating an electron. In a fluorination reaction using a source like Selectfluor or an equivalent electrophilic fluorinating agent (F-X), the excited catalyst could reduce the fluorine source to generate a fluorine radical or, more commonly, oxidize a substrate to create a radical cation.
Radical Formation & Propagation: Let's consider a C-H fluorination of an aromatic substrate (Ar-H). The excited catalyst might oxidize the substrate.
BP* + Ar-H → BP•⁻ + Ar-H•⁺ The resulting radical cation (Ar-H•⁺) can then be deprotonated to form an aryl radical (Ar•).
Ar-H•⁺ → Ar• + H⁺ This aryl radical can then react with the fluorine source.
Catalyst Regeneration: To complete the catalytic cycle, the reduced form of the photocatalyst (BP•⁻) must be oxidized back to its ground state (BP). This is often accomplished by an oxidant present in the reaction mixture, which could be the fluorinating agent itself or another sacrificial oxidant.
BP•⁻ + Oxidant → BP + Oxidant•⁻
This proposed cycle illustrates how the benzophenone derivative can use light energy to facilitate a challenging chemical transformation like fluorination through a series of single-electron transfer and radical steps.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically geometry optimization. Using a selected DFT functional (like B3LYP) and a basis set (such as 6-311++G(d,p)), the molecule's three-dimensional structure is adjusted until a minimum energy conformation is found. chemicalbook.com This process yields the most stable arrangement of the atoms and provides key geometric parameters like bond lengths and angles. For instance, studies on similar aromatic ketones reveal how substituents influence the dihedral angle between the phenyl rings and the planarity of the carbonyl group. chemicalbook.com
Following optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to understand the polarity and reactivity of different sites. malayajournal.org The molecular electrostatic potential (MEP) surface is often generated to visualize electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. malayajournal.orgresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epa.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.netmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net The spatial distribution of these orbitals is also critical. For a substituted benzophenone (B1666685), the HOMO is often localized on the electron-rich methoxy-substituted ring, while the LUMO might be distributed across the carbonyl group and the dichloro-substituted ring. This distribution dictates how the molecule interacts with other reagents.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Aromatic Molecule (Note: This table is illustrative and not specific to 3,4-Dichloro-4'-methoxybenzophenone, as such data is not available. It is based on typical values for similar compounds found in the literature.)
| Property | Value |
| HOMO Energy | -5.2822 eV |
| LUMO Energy | -1.2715 eV |
| HOMO-LUMO Energy Gap | 4.0106 eV |
This interactive table demonstrates the type of data generated from FMO analysis. The values are representative for a related chloro-substituted imidazole (B134444) derivative. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.govscbt.com While DFT calculations are often performed on a single, static molecule in a vacuum, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target. nih.govscbt.com
For this compound, an MD simulation could predict its conformational flexibility, its interactions with water or other solvent molecules, and its potential to bind to a receptor site. nih.govijert.org The simulation tracks the trajectories of atoms based on a force field, providing insights into the dynamic stability of the molecule and any significant conformational changes it undergoes. nih.gov
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation. sigmaaldrich.com Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks.
Similarly, the vibrational frequencies (IR and Raman spectra) can be computed from the second derivatives of the energy with respect to atomic displacements. chemicalbook.com Comparing the calculated vibrational modes with experimental spectra helps to confirm the optimized structure and assign specific peaks to the motions of particular functional groups.
Reaction Mechanism Elucidation via Transition State Calculations
DFT can be employed to map out the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. ijert.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure is a critical determinant of the reaction's feasibility. ijert.org
Intermediates and Transition State Characterization
The synthesis of this compound, often achieved through a Friedel-Crafts acylation reaction, involves a series of transient species, including intermediates and transition states. Computational modeling, particularly using Density Functional Theory (DFT), is pivotal in characterizing these fleeting structures which are often difficult to observe experimentally.
The Friedel-Crafts acylation mechanism commences with the reaction between an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This initial step generates a highly electrophilic acylium ion. The stability and reactivity of this intermediate are critical to the outcome of the reaction.
Subsequent reaction with a nucleophilic aromatic ring proceeds through a high-energy transition state to form a sigma complex, also known as an arenium ion. This intermediate is a carbocation and is stabilized by the delocalization of the positive charge across the aromatic ring. The presence of substituents on the aromatic ring significantly influences the stability of this intermediate and the energy of the transition states, thereby directing the regioselectivity of the acylation. In the case of this compound synthesis, the methoxy (B1213986) group on one ring and the chloro groups on the other will dictate the preferred positions of electrophilic attack.
Finally, a deprotonation step, typically facilitated by the Lewis acid complex, regenerates the aromaticity of the ring and yields the final benzophenone product. Computational analysis allows for the calculation of the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. This information is vital for understanding the reaction kinetics and thermodynamics.
Solvent Effects on Electronic and Photophysical Properties
The surrounding solvent medium can significantly influence the electronic and photophysical properties of a molecule like this compound. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules.
The electronic absorption spectra of benzophenone and its derivatives typically exhibit two main absorption bands: a weaker, longer-wavelength n→π* transition and a stronger, shorter-wavelength π→π* transition. The positions of these bands are sensitive to solvent polarity.
In nonpolar solvents, the absorption maxima are observed at specific wavelengths. As the solvent polarity increases, a hypsochromic (blue) shift is generally observed for the n→π* transition. This is because the lone pair of electrons on the carbonyl oxygen can engage in hydrogen bonding with protic solvents, which lowers the energy of the n-orbital, thus increasing the energy gap for the transition. Conversely, the π→π* transition often undergoes a bathochromic (red) shift in polar solvents, as the more polar excited state is better stabilized by the polar solvent environment than the ground state.
The photophysical properties, such as fluorescence and phosphorescence, are also affected by the solvent. While many benzophenones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, the nature of the solvent can modulate the rates of radiative and non-radiative decay pathways.
Table 1: Hypothetical Solvent Effects on the UV-Vis Absorption Maxima of this compound
| Solvent | Dielectric Constant (ε) | λ_max (n→π) (nm) | λ_max (π→π) (nm) |
| n-Hexane | 1.88 | 345 | 250 |
| Dichloromethane (B109758) | 8.93 | 340 | 253 |
| Acetone | 20.7 | 338 | 255 |
| Ethanol | 24.5 | 335 | 258 |
| Acetonitrile (B52724) | 37.5 | 336 | 257 |
| Water | 80.1 | 330 | 262 |
Note: The data in this table is hypothetical and illustrative of general trends. Specific experimental data for this compound is required for accurate values.
Reactivity and Mechanistic Organic Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. qorganica.es In 3,4-Dichloro-4'-methoxybenzophenone, the dichlorinated benzene (B151609) ring is activated towards SNAr by the electron-withdrawing effect of the benzoyl group.
The two chlorine atoms on one of the phenyl rings are potential leaving groups in SNAr reactions. The carbonyl group, being a powerful electron-withdrawing group, deactivates the aromatic ring it is attached to towards electrophilic attack but activates it for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the deactivating group. In the case of the 3,4-dichlorophenyl moiety, the chlorine at the 4-position is para to the activating benzoyl group, while the chlorine at the 3-position is meta.
The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. For substitution at the 4-position, the negative charge can be delocalized onto the oxygen atom of the carbonyl group, providing significant stabilization. In contrast, for substitution at the 3-position (meta), this delocalization onto the carbonyl group is not possible. Consequently, the chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine atom at the 3-position. Studies on similarly substituted systems, such as 3,4-dichloronitrobenzene, confirm that substitution occurs preferentially at the para position to the electron-withdrawing nitro group. google.com
The relative reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.
The methoxy (B1213986) group on the second phenyl ring is a strong electron-donating group due to its ability to donate a lone pair of electrons to the aromatic system via resonance. This increases the electron density of the 4'-methoxy-substituted ring, making it more nucleophilic and thus highly deactivated towards SNAr reactions. Nucleophilic attack on this ring is therefore highly unfavorable under typical SNAr conditions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. The substitution pattern on this compound is directed by the combined electronic effects of the substituents on both rings. Aromatic aldehydes and ketones generally undergo electrophilic substitution, with the carbonyl group acting as a deactivating and meta-directing group. organicmystery.com
The 4'-methoxyphenyl ring is strongly activated towards EAS by the electron-donating methoxy group, which directs incoming electrophiles to the ortho positions (positions 3' and 5'). Friedel-Crafts acylation of anisole (B1667542), for instance, readily occurs, highlighting the activated nature of the methoxy-substituted ring. tamu.edufrontiersin.org
Conversely, the 3,4-dichlorophenyl ring is strongly deactivated towards EAS. This deactivation is a result of the cumulative electron-withdrawing inductive effects of the two chlorine atoms and the deactivating resonance and inductive effects of the benzoyl group. Any electrophilic attack on this ring would be significantly slower than on the methoxy-substituted ring and would be directed to the position meta to the benzoyl group and ortho to one of the chlorine atoms. For example, the nitration of 3-chloro-4'-methoxybenzophenone with nitric acid in sulfuric acid results in the substitution on the methoxy-activated ring. google.com
Reductive and Oxidative Transformations
The carbonyl group of this compound can undergo reduction to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to Alcohol:
The reduction of the ketone to a secondary alcohol, (3,4-dichlorophenyl)(4-methoxyphenyl)methanol, is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones to alcohols. vedantu.comscribd.compitt.eduzenodo.orgchemistry-online.com The reaction proceeds via the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol (B129727) or ethanol), yields the alcohol.
| Reducing Agent | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | (3,4-dichlorophenyl)(4-methoxyphenyl)methanol | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | (3,4-dichlorophenyl)(4-methoxyphenyl)methanol | Anhydrous ether (e.g., THF, diethyl ether) |
Reduction to Methylene Group:
Complete reduction of the carbonyl group to a methylene group (CH₂) to form 3,4-dichloro-4'-methoxydiphenylmethane can be accomplished under harsher conditions using either the Clemmensen or Wolff-Kishner reduction.
Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. These strongly acidic conditions make it unsuitable for compounds with acid-sensitive functional groups. masterorganicchemistry.comchadsprep.comstackexchange.comvedantu.comyoutube.com
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. The reaction proceeds through a hydrazone intermediate. The strongly basic conditions preclude its use with base-sensitive substrates. masterorganicchemistry.comchadsprep.comstackexchange.comvedantu.comyoutube.com
The carbon-carbon bond adjacent to the carbonyl group in ketones can be cleaved under oxidative conditions.
Baeyer-Villiger Oxidation:
A prominent example of oxidative cleavage for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orglscollege.ac.inyoutube.comorganic-chemistry.orgnumberanalytics.com In the case of unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the two aryl groups. The group that is more capable of stabilizing a positive charge has a higher tendency to migrate.
The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. For substituted aryl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it. youtube.com Therefore, the 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy group, has a significantly higher migratory aptitude than the 3,4-dichlorophenyl group, which is deactivated by electron-withdrawing chlorine atoms.
Consequently, the Baeyer-Villiger oxidation of this compound is expected to yield predominantly 4-methoxyphenyl 3,4-dichlorobenzoate.
Other methods for the oxidative cleavage of ketones to esters or other products have also been developed, sometimes employing metal catalysts and aerobic oxidation. nih.govacs.orgresearchgate.netacs.org
Derivatization Reactions of Functional Groups
The reactivity of this compound is characterized by the transformations of its key functional groups: the methoxy ether and the chloro substituents on the aromatic rings. These sites allow for a range of derivatization reactions, enabling the synthesis of various analogs.
Reactions at the Methoxy Group
The primary reaction involving the 4'-methoxy group is its cleavage to yield the corresponding phenol (B47542), 4-chloro-4'-hydroxybenzophenone (B194592). This demethylation is a critical transformation, often accomplished under acidic conditions.
A documented method for the demethylation of a similar compound, 4-chloro-4'-methoxybenzophenone (B194590), involves a one-pot synthesis where the compound is first prepared via a Friedel-Crafts reaction. Following its formation, the reaction mixture is heated to elevated temperatures, typically between 130-140 °C, to effect the removal of the methyl group. google.com This process simplifies the synthetic route to the hydroxybenzophenone derivative by avoiding a separate demethylation step. google.com
The general mechanism for the acid-catalyzed cleavage of aryl methyl ethers involves the protonation of the ether oxygen, making it a better leaving group (methanol). A nucleophile, often a halide ion present from the acid (e.g., HBr or HI), can then attack the methyl group in an SN2 fashion. youtube.comlibretexts.orgmasterorganicchemistry.com Alternatively, under strongly acidic conditions and high temperatures, the reaction may proceed through a different pathway.
| Reactant | Reagents/Conditions | Product | Reference |
| 4-chloro-4'-methoxybenzophenone | Heating (130-140 °C) in the presence of a Lewis acid (e.g., AlCl3) | 4-chloro-4'-hydroxybenzophenone | google.com |
| Aryl Methyl Ether (General) | HBr or HI | Aryl Alcohol + Methyl Halide | youtube.comlibretexts.orgmasterorganicchemistry.com |
Transformations Involving Halogen Atoms
The chlorine atoms on the 3,4-dichlorophenyl ring are generally unreactive towards typical nucleophilic aromatic substitution (SNAr) reactions due to the deactivating effect of the benzoyl group. However, under specific catalytic conditions, such as those employed in cross-coupling reactions, these halogen atoms can be substituted.
Detailed research findings on the specific transformations of the halogen atoms for this compound are not extensively available in the surveyed literature. However, for structurally related halogenated benzophenones, palladium-catalyzed reactions are common. For instance, reactions involving 4-halogenobenzophenones with various nucleophiles have been reported. ossila.com It can be inferred that similar transformations, such as Suzuki or Buchwald-Hartwig couplings, could potentially be applied to this compound to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions would likely proceed selectively, with the chlorine atom at the 4-position being more susceptible to substitution due to the electronic influence of the para-carbonyl group.
| Potential Reaction Type | Reagents | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted methoxybenzophenone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted methoxybenzophenone |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted methoxybenzophenone |
Rearrangement Reactions
Specific rearrangement reactions involving this compound are not prominently documented in the reviewed scientific literature. However, benzophenone (B1666685) derivatives, in general, can be susceptible to certain types of molecular rearrangements.
One such potential transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. In this reaction, the more electron-donating aryl group typically migrates. For this compound, the 4-methoxyphenyl group is significantly more electron-rich than the 3,4-dichlorophenyl group. Therefore, it would be expected to migrate preferentially, leading to the formation of 4-methoxyphenyl 3,4-dichlorobenzoate. The mechanism involves the initial attack of the peroxy acid on the carbonyl carbon, followed by the migratory insertion of the electron-rich aryl group. chemicalbook.com
| Reactant | Reagents | Predicted Major Product | Migration Aptitude |
| This compound | Peroxy acid (e.g., m-CPBA) | 4-Methoxyphenyl 3,4-dichlorobenzoate | 4-Methoxyphenyl > 3,4-Dichlorophenyl |
Synthesis and Exploration of Derivatives and Analogues
Systematic Modification Strategies
The generation of analogues of 3,4-Dichloro-4'-methoxybenzophenone is achieved through targeted synthetic routes that allow for precise changes to its molecular structure. These modifications are crucial for studying structure-property relationships and developing new compounds with tailored characteristics.
The number, type, and position of halogen substituents on the benzophenone (B1666685) core can be systematically varied. Starting materials with different halogenation patterns are often employed in syntheses, such as Friedel-Crafts acylation, to produce a diverse array of analogues. For instance, the reaction of differently substituted benzoyl chlorides with anisole (B1667542) or other substituted benzenes allows for the introduction of various halogen patterns on either phenyl ring.
Examples of such variations include altering the chlorine positions or introducing other halogens like fluorine. The synthesis of compounds like 4-Fluoro-4′-methoxybenzophenone, for example, is used to create building blocks for polymers and photocatalysts. ossila.com Similarly, the synthesis of related structures, such as 3-nitro-4-chloro-benzophenone, demonstrates how functional groups can be paired with different halogenation patterns, which can then be chemically transformed into other derivatives. google.com The preparation of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, a precursor for the anthelmintic drug rafoxanide, highlights the use of dichlorinated starting materials in Ullmann condensation reactions to create complex diaryl ether structures. nih.gov
Table 1: Examples of Benzophenone Analogues with Varied Halogenation This table is for illustrative purposes and showcases representative variations.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound |
| This compound | 10547-60-1 | C₁₄H₁₀Cl₂O₂ | Parent Compound |
| 4-Fluoro-4′-methoxybenzophenone | 345-89-1 | C₁₄H₁₁FO₂ | 3,4-dichloro replaced with 4-fluoro |
| 3-Nitro-4-chloro-benzophenone | 39932-02-0 | C₁₃H₈ClNO₃ | 4'-methoxy and one chlorine replaced by nitro group |
| 3',4'-Dichloro-4-methoxybenzanilide | 102587-44-0 | C₁₄H₁₁Cl₂NO₂ | Carbonyl bridge replaced by anilide linkage |
Methoxy (B1213986) Group Position and Nature Modifications
Modifications to the methoxy group on the second phenyl ring are a key strategy for altering the compound's electronic and steric profile. This includes shifting the methoxy group to the ortho- or meta-positions or replacing it entirely with other electron-donating or electron-withdrawing groups.
The synthesis of these analogues can be achieved via Friedel-Crafts acylation using substituted anisoles. For example, reacting 3,4-dichlorobenzoyl chloride with 2-methoxyanisole or 3-methoxyanisole would yield the corresponding 2'-methoxy and 3'-methoxy isomers. Furthermore, the methoxy group can be demethylated to a hydroxy group, as seen in 3,4-Dichloro-4'-hydroxybenzophenone, which can then serve as a point for further functionalization. chemsrc.com Analogues with additional substituents, such as 3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone, have also been synthesized, demonstrating the potential for multi-substituted patterns. chemicalbook.comoakwoodchemical.com
The incorporation of spirocyclic or other fused ring systems into the benzophenone framework represents an advanced modification strategy. While specific examples directly derived from this compound are not prevalent in readily available literature, the general strategy is applied to benzophenones to create conformationally restricted analogues with unique three-dimensional shapes. One known application for related benzophenones is the synthesis of fluorenone derivatives through palladium-catalyzed dehydrogenative cyclization, which transforms the benzophenone scaffold into a tricyclic system. ossila.com This type of intramolecular cyclization creates a more rigid structure, which can significantly impact the compound's photophysical and electronic properties.
Structure-Property Relationships (Chemical Focus)
The chemical properties of this compound and its analogues are intrinsically linked to their molecular structure. Substituents influence the electron distribution and geometry of the molecule, which in turn dictates its electronic and photophysical behavior.
The electronic properties of substituted benzophenones are governed by the interplay of inductive and resonance (or mesomeric) effects of the substituents. researchgate.netlumenlearning.com
Halogen Substituents (Chloro- groups): The two chlorine atoms on the first phenyl ring are electron-withdrawing groups. Primarily through the inductive effect (-I), they pull electron density away from the aromatic ring and the carbonyl group. This deactivation makes the ring less susceptible to electrophilic attack. lumenlearning.com Their weak, deactivating resonance effect (+R) is generally overshadowed by the strong inductive withdrawal.
Methoxy Group: The methoxy group on the second phenyl ring is a strong electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic ring. lumenlearning.com This significantly increases the electron density of the second ring, activating it towards electrophilic substitution.
This "push-pull" electronic structure, with an electron-poor dichlorinated ring and an electron-rich methoxy-substituted ring, creates a significant molecular dipole. The substitution pattern directly impacts the energies of the frontier molecular orbitals (HOMO and LUMO). Electron-donating groups like the methoxy group raise the HOMO energy level, while electron-withdrawing groups like chlorine lower the LUMO energy level. mdpi.com This modulation of the HOMO-LUMO gap is fundamental to the molecule's chemical reactivity and its absorption of light.
The photophysical properties of benzophenones, such as their UV absorption, are highly sensitive to structural modifications. nih.govresearchgate.net The characteristic absorption spectrum of benzophenone includes a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. researchgate.netscialert.net
Effect of Halogenation: The introduction of chlorine atoms typically causes a bathochromic (red) shift in the π→π* absorption band. The extent of this shift depends on the position and number of halogen atoms.
Effect of Methoxy Group: The electron-donating methoxy group causes a significant red shift in the π→π* transition. This is due to the stabilization of the excited state through charge transfer from the methoxy-substituted ring to the carbonyl group. This intramolecular charge transfer (ICT) character is a key feature of many substituted benzophenones.
Changes in the substitution pattern, such as moving the methoxy group or altering the halogenation, will predictably alter the absorption spectrum. For instance, increasing the electron-donating strength of the substituent in the 4'-position would likely lead to a further red shift. Conversely, replacing the methoxy group with an electron-withdrawing group would result in a hypsochromic (blue) shift. The excited-state dynamics, including the efficiency of intersystem crossing from the singlet to the triplet state, are also heavily influenced by these structural features, which is critical for applications in photochemistry. acs.orgacs.org
Table 2: Predicted Impact of Structural Modifications on Properties This table presents general trends based on established chemical principles.
| Modification | Impact on Electronic Properties | Predicted Impact on Photophysical Characteristics |
| Replacing -Cl with -F | Increased electron-withdrawing inductive effect. | Potential slight hypsochromic (blue) shift in λmax. |
| Replacing -Cl with -Br | Decreased electron-withdrawing inductive effect. | Potential slight bathochromic (red) shift in λmax. |
| Moving -OCH₃ to 2' position | Steric hindrance may cause twisting, reducing resonance effect. | Hypsochromic (blue) shift compared to 4'-isomer due to reduced conjugation. |
| Replacing -OCH₃ with -OH | Stronger electron-donating resonance, potential for H-bonding. | Bathochromic (red) shift; solvent-dependent spectral shifts. |
| Replacing -OCH₃ with -NO₂ | Strong electron-withdrawing group. | Significant hypsochromic (blue) shift; altered excited state character. |
Correlation between Structure and Reaction Mechanisms
The reactivity and reaction mechanisms of this compound and its analogues are significantly influenced by the electronic properties of the substituents on the aromatic rings. The two chlorine atoms on one ring are electron-withdrawing and deactivating towards electrophilic substitution, while the methoxy group on the other ring is electron-donating and activating.
This electronic disparity is crucial in determining the regioselectivity of subsequent reactions. For instance, in nucleophilic aromatic substitution reactions, the chlorine atoms on the 3,4-dichlorophenyl ring are potential leaving groups. The presence of the electron-withdrawing benzoyl group enhances the susceptibility of this ring to nucleophilic attack. Studies on the related compound, 3,4-dichloronitrobenzene, show that the chlorine atom at the para position to the strongly electron-withdrawing nitro group is preferentially substituted by a nucleophile like methoxide. quizlet.com By analogy, in this compound, the chlorine at the 4-position would be more activated towards nucleophilic attack than the chlorine at the 3-position due to the resonance-withdrawing effect of the carbonyl group.
The nature of the substituent on the second ring also plays a critical role. An electron-donating group like the methoxy group increases the electron density of its ring, making it more susceptible to electrophilic attack, should such a reaction be performed. Conversely, replacing the methoxy group with an electron-withdrawing group would decrease the reactivity of that ring towards electrophiles.
Synthesis of Specifically Labeled Analogues for Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comslideshare.net The synthesis of specifically labeled analogues of this compound would provide invaluable insights into its reaction pathways.
For example, to study the mechanism of a nucleophilic substitution reaction where a chlorine atom is displaced, one could synthesize the starting material with a heavy isotope of chlorine (e.g., ³⁷Cl) at a specific position. By analyzing the isotopic composition of the products and any recovered starting material, it would be possible to determine the precise site of the reaction and to probe for any scrambling of the label, which could indicate the formation of symmetric intermediates.
The synthesis of such labeled compounds would follow the same general routes as their unlabeled counterparts, but with the use of an isotopically labeled precursor. For instance, to introduce a ¹³C label into the carbonyl group, one could start with ¹³C-labeled phosgene (B1210022) to generate the corresponding labeled benzoyl chloride. To label the methoxy group, ¹³C- or deuterium-labeled methyl iodide could be used in a Williamson ether synthesis to prepare labeled anisole, which would then be used in the Friedel-Crafts acylation. chemicalbook.com
The following table outlines potential isotopic labeling strategies and their applications in mechanistic studies of this compound.
| Labeled Atom | Position of Label | Precursor for Labeling | Potential Mechanistic Insight |
| ¹³C | Carbonyl carbon | Labeled phosgene or benzoic acid | Study of decarbonylation or rearrangement reactions |
| ¹³C or ²H | Methoxy group | Labeled methyl iodide | Investigation of ether cleavage or demethylation mechanisms |
| ¹⁸O | Carbonyl oxygen | Labeled water during hydrolysis of an intermediate | Elucidation of reaction mechanisms involving the carbonyl group |
| ³⁷Cl | 3- or 4-position | Labeled dichlorobenzene | Determination of regioselectivity in nucleophilic substitution |
Chemical Applications in Academic Research
Intermediate in Complex Organic Synthesis
The structural attributes of 3,4-Dichloro-4'-methoxybenzophenone position it as a valuable intermediate in the synthesis of more elaborate organic molecules. Its reactive sites can be selectively manipulated to build molecular complexity.
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This common method for preparing aromatic ketones involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. bas.bg For instance, the acylation of 1,2-dichlorobenzene (B45396) with 4-methoxybenzoyl chloride would yield the target molecule. A patent for a related compound, 4-chloro-4'-hydroxybenzophenone (B194592), describes a similar process where 4-chloro-4'-methoxybenzophenone (B194590) is synthesized as an intermediate via a Friedel-Crafts reaction. google.com
Once synthesized, this compound can be transformed into a variety of advanced building blocks. The carbonyl group can undergo reduction to a secondary alcohol or a methylene (B1212753) group, or it can be a site for nucleophilic addition. The chloro and methoxy (B1213986) substituents on the phenyl rings can also be targets for various chemical modifications, further expanding its synthetic utility.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. NaBH4, CH3OH2. H3O+ | (3,4-Dichlorophenyl)(4-methoxyphenyl)methanol | Precursor for further functionalization |
| This compound | Zn(Hg), HCl, reflux (Clemmensen reduction) | 1-(3,4-Dichlorobenzyl)-4-methoxybenzene | Building block for diarylmethane derivatives |
| This compound | H2NNH2, KOH, ethylene (B1197577) glycol (Wolff-Kishner reduction) | 1-(3,4-Dichlorobenzyl)-4-methoxybenzene | Alternative to Clemmensen reduction |
This table presents hypothetical transformations based on standard organic chemistry reactions for benzophenones.
Benzophenone (B1666685) derivatives are known precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. nih.gov For example, substituted benzophenones can be used in the synthesis of nitrogen-containing heterocycles like benzodiazepines and quinolines. nih.govmdpi.comnih.gov
While specific examples for this compound are not prevalent in the literature, its structure suggests potential pathways for heterocycle synthesis. For instance, the carbonyl group can react with a binucleophile in a condensation reaction to form a heterocyclic ring. The presence of the dichloro and methoxy groups could modulate the reactivity and solubility of the resulting heterocyclic system.
Scheme 1: Hypothetical Synthesis of a Dihydrodiazepine Derivative
This scheme illustrates a plausible, though hypothetical, synthetic route to a heterocyclic compound based on known reactions of benzophenones.
Analytical Chemistry Methodologies
The unique structure of this compound also lends itself to applications in analytical chemistry, particularly in the context of impurity profiling and method development.
In the manufacturing of complex chemical entities, such as pharmaceuticals or agrochemicals, where this compound or its derivatives might be intermediates, it is crucial to monitor for its presence as a potential impurity in the final product. To do this accurately, a pure, well-characterized reference standard of the compound is required.
The synthesis of this compound via a controlled reaction like Friedel-Crafts acylation, followed by rigorous purification, would yield a material suitable for use as a reference standard. The identity and purity of this standard would be confirmed using a suite of analytical techniques.
Table 2: Anticipated Analytical Data for a this compound Reference Standard
| Analytical Technique | Expected Data |
| Melting Point | A sharp, defined melting range |
| 1H NMR (CDCl3) | Distinct aromatic and methoxy proton signals |
| 13C NMR (CDCl3) | Characteristic signals for carbonyl, aromatic, and methoxy carbons rsc.org |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity |
This table is based on expected values for a compound of this structure.
The development of robust analytical methods for the detection and quantification of specific compounds is a cornerstone of analytical chemistry. For a compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. nih.govthermofisher.comgcms.cz
An HPLC-UV method would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov The UV detector would be set to a wavelength where the benzophenone chromophore exhibits strong absorbance. For GC-MS analysis, the compound would be separated on a capillary column and then fragmented and detected by the mass spectrometer, providing both qualitative and quantitative information. thermofisher.comgcms.cz The development of such methods is essential for quality control in syntheses involving this compound and for environmental monitoring if required.
Table 3: Potential Parameters for Analytical Method Development
| Method | Parameter | Potential Value/Condition |
| HPLC-UV | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | ~280 nm | |
| GC-MS | Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| Detection | Mass range 50-350 amu |
This table outlines hypothetical starting parameters for method development based on common practices for similar analytes.
Ligand Design in Coordination Chemistry
The field of coordination chemistry often utilizes organic molecules as ligands that bind to metal centers, forming coordination complexes with diverse applications in catalysis, materials science, and medicine. Benzophenone derivatives can act as ligands through the coordination of the carbonyl oxygen atom to a metal ion.
The electronic properties of the benzophenone ligand can be tuned by the substituents on the phenyl rings. In this compound, the electron-withdrawing nature of the two chlorine atoms and the electron-donating character of the methoxy group would influence the electron density on the carbonyl oxygen and, consequently, the strength of the metal-ligand bond. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which can be advantageous in the design of catalysts with specific activities or materials with desired photophysical properties. While specific complexes with this compound are not widely reported, the principles of ligand design suggest its potential utility in this area.
Photochemical Reagent Development
Benzophenones are well-known for their photochemical properties, often utilized as photosensitizers in various chemical reactions. Upon absorption of UV light, they can be excited to a triplet state, enabling them to transfer energy to other molecules. This property is fundamental to their use in applications such as UV curing of inks and coatings, and in organic synthesis.
For this compound, one could hypothesize its potential as a photochemical reagent. The presence of chlorine atoms and a methoxy group would influence its absorption spectrum and the lifetime and energy of its excited state. However, without experimental data, any discussion on its specific efficacy, reaction kinetics, or quantum yields in photochemical processes would be purely speculative. Research in this area would need to be initiated to determine its viability as a photochemical reagent.
Investigation of Chemical Interactions with Biological Systems (Mechanistic Chemical Studies Only)
The biological activities of substituted benzophenones are a subject of ongoing research, with some derivatives exhibiting properties such as antimicrobial, anti-inflammatory, and even anticancer effects. These activities are often rooted in specific interactions with biological macromolecules.
The interaction of small molecules with biological targets such as receptors and enzymes is a cornerstone of medicinal chemistry and toxicology. Halogenated compounds, in particular, can exhibit specific binding properties due to halogen bonding and other non-covalent interactions. The methoxy group can also play a significant role in binding through hydrogen bonding or by influencing the electronic properties of the molecule.
While studies on other benzophenone derivatives have explored their binding to various receptors and their potential to inhibit enzymes, no such data exists for this compound. Investigating its binding affinity to a panel of receptors or its inhibitory effects on key enzymes would be a necessary first step to understand its potential biological impact at a molecular level.
Q & A
Basic Research Questions
Q. How can the purity of synthesized 3,4-Dichloro-4'-methoxybenzophenone be accurately determined?
- Method : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water (70:30 v/v) as the mobile phase. Cross-validate purity with elemental analysis (C, H, Cl) to confirm stoichiometric ratios. Solubility in organic solvents (e.g., ethanol, chloroform) facilitates sample preparation .
Q. What are the standard methods for determining the melting point range to assess crystallinity and purity?
- Method : Perform capillary melting point analysis using a calibrated apparatus, comparing results with literature values for structurally analogous benzophenones (e.g., 4-Methoxybenzophenone, mp 58–63°C). Differential scanning calorimetry (DSC) can further characterize thermal behavior .
Q. What safety protocols are critical when handling this compound?
- Method : Use fume hoods for synthesis, wear nitrile gloves and safety goggles, and store the compound in airtight containers away from oxidizers. Emergency procedures include rinsing exposed skin with water and consulting safety data sheets for halogenated aromatics .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved when confirming the structure of derivatives?
- Method : Combine FT-IR (to identify functional groups like C=O and Cl-C stretching) with -/-NMR (to assign substituent positions). Validate using X-ray crystallography for unambiguous structural elucidation. Cross-reference spectral libraries for chlorinated benzophenones .
Q. What strategies optimize the synthesis of this compound via Friedel-Crafts acylation?
- Method : Use AlCl₃ as a catalyst in anhydrous dichloromethane, maintaining a temperature of 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify via recrystallization from ethanol to isolate high-purity crystals .
Q. How do chlorine substituents influence the photostability of this compound compared to non-chlorinated analogs?
- Method : Conduct accelerated UV exposure studies (e.g., 300–400 nm) and analyze degradation products via GC-MS. Compare quantum yield calculations with computational models (DFT) to assess electron-withdrawing effects on stability .
Q. What analytical approaches identify byproducts formed during large-scale synthesis?
- Method : Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. Compare retention times and fragmentation patterns with synthetic standards. Optimize reaction conditions to suppress byproduct formation .
Q. How should discrepancies in solubility profiles across solvent systems be addressed?
- Method : Perform systematic solubility tests in graded solvents (e.g., methanol, acetone, DMSO) at 25°C under controlled humidity. Use nephelometry to quantify solubility limits and correlate with Hansen solubility parameters .
Notes on Methodological Rigor
- Data Validation : Always cross-reference physicochemical data (e.g., melting points, solubility) with multiple independent studies to account for batch-to-batch variability.
- Instrument Calibration : Regularly calibrate analytical equipment (HPLC, DSC) using certified reference materials to ensure reproducibility.
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated organic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
